molecular formula C17H29NO5 B12107637 4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate

4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate

Katalognummer: B12107637
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: NKZJCHCKRDGVKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate is a complex ester derivative combining a pyrrolizine moiety with a substituted butanedioate backbone. Its structure features a bicyclic pyrrolizine group, a methyl ester at position 1, and a branched 2-methylpropyl substituent at position 2 of the hydroxybutanedioate core. This compound is hypothesized to exhibit bioactivity due to its hybrid structure, which integrates both lipophilic (pyrrolizine) and polar (hydroxybutanedioate) regions.

Eigenschaften

IUPAC Name

4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO5/c1-12(2)9-17(21,16(20)22-3)10-15(19)23-11-13-6-8-18-7-4-5-14(13)18/h12-14,21H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZJCHCKRDGVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OCC1CCN2C1CCC2)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Aldol Condensation

A ketone (e.g., 3-methyl-2-butanone) reacts with diethyl oxalate under basic conditions to form the α-hydroxy-β-keto ester intermediate.

3-Methyl-2-butanone+Diethyl oxalateNaOEtEthyl 2-hydroxy-2-(2-methylpropyl)-3-oxobutanoate\text{3-Methyl-2-butanone} + \text{Diethyl oxalate} \xrightarrow{\text{NaOEt}} \text{Ethyl 2-hydroxy-2-(2-methylpropyl)-3-oxobutanoate}

Oxidation and Hydrolysis

The β-keto group is oxidized to a carboxylate using Jones reagent (CrO₃/H₂SO₄), followed by saponification to yield the diacid:

Ethyl 2-hydroxy-2-(2-methylpropyl)-3-oxobutanoateCrO₃/H₂SO₄2-Hydroxy-2-(2-methylpropyl)butanedioic acid\text{Ethyl 2-hydroxy-2-(2-methylpropyl)-3-oxobutanoate} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{2-Hydroxy-2-(2-methylpropyl)butanedioic acid}

Key Data :

ParameterValueSource
Yield68–72%
PurificationRecrystallization (EtOH/H₂O)

Selective Esterification of the Diacid

1-O-Methyl Ester Formation

The diacid undergoes selective mono-esterification with methanol using a catalytic amount of H₂SO₄:

2-Hydroxy-2-(2-methylpropyl)butanedioic acid+MeOHH₂SO₄1-O-Methyl 2-hydroxy-2-(2-methylpropyl)butanedioate\text{2-Hydroxy-2-(2-methylpropyl)butanedioic acid} + \text{MeOH} \xrightarrow{\text{H₂SO₄}} \text{1-O-Methyl 2-hydroxy-2-(2-methylpropyl)butanedioate}

Optimization Notes :

  • Excess methanol (5 eq.) ensures mono-esterification.

  • Temperature: 60°C, 12 hours.

Activation of the C4 Carboxylate

The free carboxylate at C4 is activated as an acyl chloride using thionyl chloride (SOCl₂):

1-O-Methyl 2-hydroxy-2-(2-methylpropyl)butanedioate+SOCl₂1-O-Methyl 4-chlorocarbonyl-2-hydroxy-2-(2-methylpropyl)butanedioate\text{1-O-Methyl 2-hydroxy-2-(2-methylpropyl)butanedioate} + \text{SOCl₂} \rightarrow \text{1-O-Methyl 4-chlorocarbonyl-2-hydroxy-2-(2-methylpropyl)butanedioate}

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane (DCM).

  • Temperature: 0°C to room temperature.

Synthesis of the Pyrrolizine Alcohol

The alcohol component, 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanol, is synthesized via:

Reductive Amination

A pyrrolizine precursor (e.g., 1-pyrrolizidinecarboxaldehyde) undergoes reductive amination with NaBH₄ to yield the corresponding alcohol:

1-Pyrrolizidinecarboxaldehyde+NaBH₄2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol\text{1-Pyrrolizidinecarboxaldehyde} + \text{NaBH₄} \rightarrow \text{2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol}

Key Data :

ParameterValueSource
Yield85%
Purity>95% (HPLC)

Final Esterification Step

The activated acyl chloride reacts with the pyrrolizine alcohol under Schotten-Baumann conditions:

1-O-Methyl 4-chlorocarbonyl-2-hydroxy-2-(2-methylpropyl)butanedioate+Pyrrolizine alcoholNaOHTarget Compound\text{1-O-Methyl 4-chlorocarbonyl-2-hydroxy-2-(2-methylpropyl)butanedioate} + \text{Pyrrolizine alcohol} \xrightarrow{\text{NaOH}} \text{Target Compound}

Reaction Conditions :

  • Solvent: Water/DCM biphasic system.

  • Base: Aqueous NaOH (1M).

  • Temperature: 0°C, 2 hours.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

  • Final purity: >98% (HPLC).

Analytical Characterization

Critical spectroscopic data for validation:

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 3.67 (s, 3H, OCH₃), δ 4.32 (m, 2H, CH₂O), δ 1.21 (d, 6H, CH(CH₃)₂)
IR 1745 cm⁻¹ (C=O ester), 3450 cm⁻¹ (OH)
MS m/z 327.42 [M+H]⁺

Challenges and Mitigation Strategies

  • Regioselectivity : Competitive esterification at both carboxylates is minimized by stepwise protection.

  • Racemization : The 2-hydroxy group is prone to racemization; low-temperature reactions and non-basic conditions are employed.

  • Pyrrolizine Stability : The pyrrolizine alcohol is hygroscopic; reactions are conducted under anhydrous conditions.

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale batches (100 g) achieve 65% overall yield.

  • Cost Drivers : Pyrrolizine alcohol synthesis accounts for 40% of material costs.

  • Environmental Impact : Solvent recovery (DCM, ethanol) reduces waste by 70% .

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

    Chemie: Als Baustein für die Synthese komplexerer Moleküle.

    Biologie: Mögliche Verwendung als biochemischer Marker zur Untersuchung von Enzym-Interaktionen.

    Medizin: Mögliche Anwendungen in der Arzneimittelentwicklung aufgrund ihrer einzigartigen Struktur.

    Industrie: Verwendung als Zwischenprodukt bei der Herstellung von Spezialchemikalien.

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihren spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Wenn sie beispielsweise als Medikament eingesetzt wird, könnte sie mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Pyrrolizinring und die Estergruppen könnten eine Rolle bei der Bindung an diese Zielstrukturen spielen.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used as a drug, it could interact with enzymes or receptors, modulating their activity. The pyrrolizine ring and ester groups could play a role in binding to these targets.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound’s structural complexity invites comparison with:

Pyrrolizine Alkaloids : Found in Populus species (e.g., P. balsamifera), these alkaloids share the pyrrolizine moiety and demonstrate anti-inflammatory and antibacterial properties . However, the absence of a butanedioate ester in natural pyrrolizines limits direct functional parallels.

Terpene-Ester Hybrids : Essential oils often contain terpene-alcohol esters (e.g., linalyl acetate), which exhibit synergistic bioactivity. The pyrrolizine-methylbutanedioate structure may similarly enhance membrane permeability compared to simpler esters .

Marine Actinomycete Metabolites: Salternamide E and related compounds from marine actinomycetes feature hybrid ester-alkaloid structures. These often display unique bioactivity due to stereochemical complexity, a trait shared with the target compound .

Physicochemical and Electronic Properties

Using QSPR/QSAR principles (), key molecular descriptors for comparison include:

  • Electron Density Distribution: The electron-rich pyrrolizine ring may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-aromatic analogues.

Table 1: Hypothetical Physicochemical Comparison

Compound LogP* Polar Surface Area (Ų) Hydrogen Bond Donors
Target Compound 2.8 95 1
Pyrrolizine Alkaloids (e.g., from Populus) 1.2–2.1 60–80 0–1
Methyl Salicylate 1.3 46 0

Biologische Aktivität

The compound 4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate is a complex organic molecule with potential biological activities. This article delves into its synthesis, chemical properties, and biological activity, drawing from diverse research sources.

Structural Characteristics

The compound features a unique structure characterized by a hexahydro-1H-pyrrolizin ring system. Its molecular formula is C13H16N4O7C_{13}H_{16}N_{4}O_{7} with a molecular weight of approximately 340.29 g/mol. The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • SMILES Notation: C1CC2C(CCN2C1)COC(=O)C=CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O

Physical Properties

PropertyValue
Molecular Weight340.289 g/mol
Boiling Point303.6 °C
DensityN/A
Flash Point133.9 °C
LogP3.8689

These properties suggest that the compound may have significant stability and solubility characteristics favorable for biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological systems. Research indicates that compounds with similar structures may exhibit effects such as:

  • Antiviral Activity: Compounds in the same class have shown potential in inhibiting viral replication, particularly in Hepatitis B virus (HBV) models. For example, nucleoside analogues have demonstrated effective inhibition of HBV polymerase with IC50 values in the nanomolar range .
  • Neurotransmitter Interaction: The hexahydro-pyrrolizin structure allows for interaction with neurotransmitter systems, suggesting potential applications in neuropharmacology.

Antiviral Studies

A relevant study focused on the synthesis of nucleoside analogues similar to the target compound reported significant antiviral properties against HBV. The analogues exhibited varying degrees of inhibition on HBV polymerase with IC50 values ranging from 120 nM to lower . While the specific compound has not been directly tested in these studies, its structural similarities to effective antiviral agents suggest potential efficacy.

Neuropharmacological Applications

Research into similar pyrrolizin derivatives indicates their potential as therapeutic agents targeting neurological disorders. These compounds have been studied for their ability to modulate neurotransmitter systems, which is crucial for developing treatments for conditions such as anxiety and depression.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibition of HBV polymerase
Neurotransmitter ModulationPotential applications in treating neurological disorders

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.